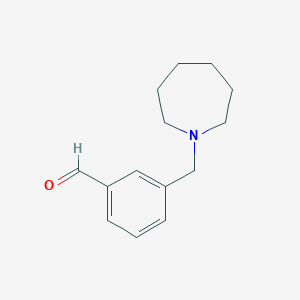

3-(Azepan-1-ylmethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-12-14-7-5-6-13(10-14)11-15-8-3-1-2-4-9-15/h5-7,10,12H,1-4,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKCHUXGLYFJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Azepan 1 Ylmethyl Benzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-(Azepan-1-ylmethyl)benzaldehyde reveals two primary logical disconnections. The most apparent disconnection is the C-N bond between the benzylic carbon and the nitrogen atom of the azepane ring. This suggests a synthetic strategy involving the reaction of an electrophilic benzyl (B1604629) species with nucleophilic azepane, or vice versa. A common approach for this transformation is reductive amination between 3-formylbenzaldehyde and azepane.

A second disconnection can be made at the C-C bond between the formyl group and the aromatic ring. This implies a formylation reaction of a pre-functionalized benzyl-azepane derivative. However, the former C-N bond disconnection represents a more direct and commonly employed synthetic strategy.

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule in a single or a few straightforward steps from readily available precursors.

Reductive amination stands out as one of the most efficient methods for synthesizing amines from carbonyl compounds. organic-chemistry.org This one-pot reaction typically involves the formation of an intermediate iminium ion from the aldehyde and amine, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com

A viable synthetic route involves the nucleophilic substitution of a 3-formylbenzyl halide with azepane. In this method, the halide (typically bromide or chloride) acts as a good leaving group, facilitating the attack by the secondary amine, azepane. The initial product of this reaction would be a quaternary ammonium (B1175870) salt, which can then be deprotonated to yield the desired tertiary amine.

Alternatively, and more directly related to reductive amination, one could start with 3-formylbenzaldehyde and azepane. The reaction proceeds via the formation of an enamine, which is then reduced. While not starting from a halide, this pathway shares the core principle of forming the C-N bond. A simple and convenient procedure for such reductive aminations uses sodium borohydride (B1222165) as the reducing agent, often activated by an acid like boric acid or p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org

Modern synthetic chemistry offers a variety of catalytic systems to enhance the efficiency and selectivity of reductive amination. These methods often employ milder conditions and tolerate a wider range of functional groups. nih.gov

Catalysts for this transformation can be based on various metals, including gold, cobalt, and ruthenium. recercat.catresearchgate.netorganic-chemistry.org For instance, a gold-based heterogeneous catalyst has been shown to be effective for the reductive amination of various aldehydes using dimethylphenylsilane (B1631080) as a reducing agent. recercat.cat Similarly, cobalt-containing composites have been successfully used for the amination of aromatic aldehydes. researchgate.net These catalytic systems can operate under batch conditions or in continuous flow processes, offering scalability. recercat.cat

A range of reducing agents can be employed in these catalytic cycles. While classic reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective, other options include silanes (e.g., Ph₂SiH₂) and borane (B79455) complexes like α-picoline-borane. organic-chemistry.orgnih.govmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, compatible with acid-sensitive functional groups. nih.gov

| Catalyst System | Reducing Agent | Typical Conditions | Reference |

| Gold Nanoparticles (Au@APTES@SBA) | Dimethylphenylsilane | Isopropanol, N₂ atmosphere | recercat.cat |

| Cobalt-based composites | H₂ | 100-150 bar, 100-150 °C | researchgate.net |

| In Situ Generated Cobalt | H₂ / Aqueous Ammonia | 80 °C, 1-10 bar | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | Phenylsilane | Not specified | organic-chemistry.org |

| Thiamine Hydrochloride | Not specified (one-pot) | Solvent-free | researchgate.net |

The direct functionalization of a benzaldehyde (B42025) derivative with azepane is effectively achieved through the aforementioned reductive amination. The process, as detailed in section 2.2.1, involves the reaction of 3-formylbenzaldehyde with azepane in the presence of a suitable reducing agent. bldpharm.com This one-pot synthesis is highly convergent and is often the preferred method due to its operational simplicity and efficiency.

Reductive Amination Strategies

Multi-step Synthesis from Simpler Precursors

A hypothetical synthetic sequence could be:

Benzylic Bromination: 3-Methyltoluene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the benzylic position of the tolyl methyl group, yielding 3-methylbenzyl bromide.

Nucleophilic Substitution: The resulting 3-methylbenzyl bromide is then treated with azepane. The nitrogen atom of azepane acts as a nucleophile, displacing the bromide to form 1-(3-methylbenzyl)azepane.

Oxidation: The final step involves the oxidation of the methyl group on the aromatic ring to a formyl group. This can be achieved using various oxidizing agents, such as chromium trioxide or manganese dioxide, to furnish the target molecule, this compound.

This type of multi-step approach, while longer, provides flexibility and can be adapted from general synthetic procedures for benzaldehyde derivatives. weebly.com

Construction of the Azepane Ring System

The azepane motif is a prevalent feature in many pharmacologically active compounds, driving the development of numerous synthetic routes to this saturated seven-membered heterocycle. researchgate.net The principal strategies for its construction include cyclization of linear precursors, expansion of smaller, more readily available rings, and hydroamination reactions. researchgate.net

Ring-closing reactions are a direct and powerful method for forming the azepane skeleton from an acyclic precursor. These reactions involve the intramolecular formation of a bond between two ends of a linear chain.

One prominent technique is Ring-Closing Metathesis (RCM) , which has become a dominant approach for creating various heterocyclic systems, including azepanes. researchgate.net This reaction typically uses ruthenium-based catalysts to form a carbon-carbon double bond within the ring, which can then be hydrogenated to yield the saturated azepane. The precursors are α,ω-dienes, and the reaction's success has spurred the development of sequential reaction strategies to build complex azepine derivatives. researchgate.netnih.gov

Another approach involves intramolecular cyclization through the formation of a carbon-nitrogen bond. For instance, an intramolecular 1,7-carbonyl-enamine cyclization has been studied as a novel method for azepine ring closure. chem-soc.si This strategy relies on the reaction between an enamine and a carbonyl group within the same molecule to forge the seven-membered ring. chem-soc.si

Table 1: Examples of Ring-Closing Reactions for Azepine/Azepane Synthesis

| Reaction Type | Precursor Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Di-alkenyl amine | Grubbs or Hoveyda-Grubbs Catalysts (Ru-based) | Dihydroazepine | researchgate.netnih.gov |

| Intramolecular C-N Cyclization | Amino-haloalkane | Base | Azepane | General Knowledge |

| Carbonyl-Enamine Cyclization | Linear amino-enone | Acid or Thermal | Azepine derivative | chem-soc.si |

This table is generated based on data from the text and general chemical principles.

Ring-expansion reactions offer an alternative and often stereoselective route to azepanes, starting from more common five- or six-membered rings. nih.gov This strategy leverages the relative ease of synthesizing substituted pyrrolidines and piperidines.

Common methods include:

Beckmann Rearrangement: This classic reaction transforms a cyclic ketoxime, such as cyclohexanone (B45756) oxime, into a seven-membered lactam (caprolactam), which can be subsequently reduced to azepane.

Schmidt Rearrangement: In this reaction, a cyclic ketone reacts with hydrazoic acid (HN₃) under acidic conditions to yield a lactam, providing another entry to the caprolactam precursor for azepane. nih.gov

Tiffeneau–Demjanov Rearrangement: This method can be adapted for nitrogen-containing rings, allowing for a one-carbon insertion and expansion of the ring system. nih.gov

Piperidine (B6355638) Ring Expansion: Diastereomerically pure azepane derivatives have been prepared with excellent yield and selectivity through the strategic expansion of a piperidine ring. rsc.org

Dearomative Ring Expansion: A novel photochemical strategy allows for the conversion of simple nitroarenes into complex azepanes. researchgate.net This process, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered azepine system, which is then hydrogenated to the final azepane. researchgate.netdp.tech

Table 2: Overview of Ring-Expansion Strategies for Azepane Synthesis

| Starting Ring | Reaction Name/Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Cyclohexanone | Beckmann Rearrangement | H₂SO₄ on oxime | Caprolactam | nih.gov |

| Cyclohexanone | Schmidt Rearrangement | HN₃, H⁺ | Caprolactam | nih.gov |

| Piperidine | Diazomethane-based expansion | Diazomethane or TMS-diazomethane | Azepane | rsc.org |

| Nitroarene | Photochemical Dearomatization | Blue Light, P(OEt)₃ | 3H-Azepine | researchgate.net |

This table is generated based on data from the text and general chemical principles.

Hydroamination is an atom-economical process involving the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene). wikipedia.org Intramolecular hydroamination is a particularly effective method for constructing nitrogen-containing heterocycles. To form an azepane ring, a linear aminoalkene or aminoalkyne with the appropriate chain length undergoes cyclization in the presence of a catalyst.

This reaction can be catalyzed by a range of metals, including early transition metals, lanthanides, and late transition metals. wikipedia.orglibretexts.org Lanthanide-based catalysts, in particular, have shown significant promise in facilitating these cyclizations to form complex cyclic amine structures. libretexts.org The reaction proceeds via the formation of a metal-amide bond, followed by intramolecular insertion of the unsaturated bond, and finally protonolysis to release the cyclic product and regenerate the catalyst. libretexts.org

Introduction of the Benzaldehyde Moiety

The benzaldehyde portion of the target molecule consists of a benzene ring with an aldehyde group and an attachment point for the azepan-1-ylmethyl group at the 1 and 3 positions, respectively. ucla.edu The synthesis of this component requires careful control of regiochemistry to achieve the desired meta substitution pattern.

A common industrial route to benzaldehyde itself is the liquid-phase oxidation of toluene. wikipedia.orgnih.gov To achieve the 1,3-substitution pattern required for this compound, a synthetic sequence must be designed. One plausible strategy starts with a monosubstituted benzene and uses directing group effects. For example, the nitration of benzaldehyde, an electrophilic substitution reaction, primarily yields the meta-nitrobenzaldehyde product. chemicalbook.com The nitro group can then be reduced to an amine and subsequently transformed, or the aldehyde can be protected while the second substituent is introduced.

Alternatively, starting with m-xylene, one methyl group could be selectively oxidized to an aldehyde, while the other is functionalized (e.g., via bromination) to allow for coupling with the azepane ring. The Gatterman-Koch reaction, which carbonylates benzene, could also be applied to a suitably substituted benzene precursor. wikipedia.org

Formation of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) is the linker that connects the nitrogen atom of the azepane ring to the C3 position of the benzaldehyde ring. wikipedia.org The formation of this bridge is typically achieved in the final stages of the synthesis by creating a new carbon-nitrogen bond.

Two primary methods are well-suited for this transformation:

Nucleophilic Substitution: This is a direct and highly effective approach. It involves the reaction of azepane, acting as a nucleophile, with a benzaldehyde derivative containing a leaving group on the methylene carbon. The ideal electrophile would be 3-formylbenzyl bromide or 3-formylbenzyl chloride . The nitrogen atom of azepane attacks the benzylic carbon, displacing the halide and forming the desired C-N bond.

Reductive Amination: This method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. To form the target molecule, azepane could be reacted with benzene-1,3-dicarbaldehyde . This reaction would require careful control to ensure mono-amination. A reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is commonly used to reduce the intermediate iminium ion to the final amine.

Chemo- and Regioselective Considerations in Synthesis

Achieving an efficient synthesis of this compound hinges on addressing key challenges in selectivity.

Regioselectivity is crucial in two main areas:

Aromatic Substitution: Establishing the 1,3-substitution pattern on the benzene ring is paramount. As mentioned, the directing effects of existing substituents are typically exploited. For instance, using an electron-withdrawing group like an aldehyde or nitro group will direct incoming electrophiles to the meta position. chemicalbook.com

Ring Formation: In ring-expansion and ring-closing reactions, the regioselectivity is determined by the placement of functional groups in the precursor or the inherent mechanism of the rearrangement. nih.govrsc.org

Chemoselectivity involves differentiating between multiple reactive functional groups within a molecule. In the synthesis of this compound, a key chemoselective challenge arises during the coupling step. The aldehyde functional group is susceptible to reaction with nucleophiles (like azepane) and can be oxidized or reduced.

To prevent unwanted side reactions, a protecting group strategy may be necessary. For example, during the nucleophilic substitution of 3-formylbenzyl bromide with azepane, the aldehyde group could be protected as an acetal (B89532). The acetal is stable to the basic conditions of the N-alkylation reaction and can be easily removed in a subsequent step using mild acid hydrolysis to regenerate the aldehyde. This ensures that the azepane only reacts at the desired benzylic position. Similarly, when performing reductions or oxidations on other parts of the molecule, the aldehyde must be either protected or the reagents must be chosen carefully to be selective for the intended functional group.

Novel and Sustainable Synthetic Approaches

The drive towards more efficient, safer, and environmentally benign chemical manufacturing has spurred the development of innovative synthetic strategies. For the synthesis of this compound, moving beyond traditional methods, which often rely on stoichiometric and hazardous reducing agents like sodium triacetoxyborohydride, is critical. Novel approaches prioritize sustainability, catalytic efficiency, and process optimization.

Green chemistry principles are fundamental to modern synthetic design, aiming to reduce waste, use safer chemicals, and improve energy efficiency. rsc.org In the context of synthesizing azepane-containing molecules, these principles can be applied effectively.

Atom Economy and Waste Prevention : The ideal reducing agent for reductive amination is H₂, as it is entirely incorporated into the product, with water being the only theoretical byproduct. thieme-connect.com This maximizes atom economy and prevents the formation of large amounts of inorganic salt waste associated with hydride reagents.

Safer Solvents : A significant portion of waste in pharmaceutical synthesis comes from solvents. researchgate.net Green chemistry encourages the use of less hazardous solvents. Recent advancements have shown that reductive aminations can be performed efficiently in water using micellar catalysis. rsc.org Surfactants like TPGS-750-M form nanomicelles in water, creating a hydrophobic environment where the organic substrates can react, thus replacing volatile organic compounds (VOCs). rsc.org

Energy Efficiency : Designing reactions that proceed at ambient temperature and pressure reduces energy consumption. researchgate.net The development of highly active catalysts allows for milder reaction conditions, contributing to a more sustainable process.

Table 1: Application of Green Chemistry Principles to Reductive Amination

| Green Principle | Traditional Method (e.g., NaBH(OAc)₃) | Green Alternative (Catalytic Hydrogenation) |

| Atom Economy | Low; generates borate (B1201080) and acetate (B1210297) waste. | High; H₂ is fully incorporated. thieme-connect.com |

| Waste Prevention | High E-Factor due to stoichiometric reagents and workup. | Low E-Factor; minimal byproducts. |

| Safer Solvents | Often requires chlorinated solvents (e.g., Dichloromethane). | Can be performed in water (micellar catalysis) or ethanol. thieme-connect.comrsc.org |

| Energy Efficiency | Typically run at room temperature. | Can be run at mild temperatures and pressures with an efficient catalyst. |

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and selective than stoichiometric methods. Both transition-metal catalysis and organocatalysis provide powerful tools for the synthesis of amines.

Transition Metal Catalysis The direct reductive amination of aldehydes with secondary amines using H₂ gas is a challenging transformation, as the aldehyde can be reduced to an alcohol as a side reaction. thieme-connect.com However, various transition-metal catalysts have been developed to promote this reaction with high selectivity.

Palladium (Pd) : Palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) are highly effective catalysts for this transformation. thieme-connect.com They facilitate the hydrogenation of the iminium ion intermediate, formed from the condensation of the aldehyde and amine, in preference to the direct reduction of the aldehyde.

Gold (Au) : Gold catalysts, such as gold nanoparticles supported on alumina (B75360) (Au/Al₂O₃), have also been successfully used for one-pot reductive aminations of aldehydes. rsc.org

Other Metals : Platinum (Pt) and Iridium (Ir) complexes are also known to catalyze reductive amination reactions effectively. rsc.orgorganic-chemistry.org

Table 2: Comparison of Transition Metal Catalysts for Reductive Amination

| Catalyst | Substrates | Conditions | Yield | Reference |

| 20% Pd(OH)₂/C | Benzaldehyde + Piperazine | 1 atm H₂, 60 °C, 3 h | 93% | thieme-connect.com |

| Au/Al₂O₃ | Benzaldehyde + Nitrobenzene | 50 bar H₂, 120 °C, Toluene | 99% | rsc.org |

| Pt/C | Nitriles + Primary Amines | Flow reactor | High | rsc.org |

| Cp*Ir complexes | Ketones + NH₄HCO₂ | Transfer hydrogenation | High | organic-chemistry.org |

Organocatalysis Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While widely used for asymmetric synthesis, its application in reductive aminations is also established. For the synthesis of this compound, an organocatalyst could activate the aldehyde towards the formation of the iminium ion. The subsequent reduction would typically still require a separate reducing agent, such as a Hantzsch ester or a silane, which can be part of a metal-free catalytic cycle. This approach can avoid potential metal contamination in the final product.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgacs.org

For the synthesis of this compound via catalytic reductive amination, a flow process would be highly advantageous:

Enhanced Safety : Using hydrogen gas in a flow reactor is inherently safer than in a large batch reactor. The small internal volume of the reactor means that only a tiny amount of the flammable gas is present at any given time. thieme-connect.com

Superior Mass and Heat Transfer : Flow reactors, particularly packed-bed reactors containing a solid catalyst (like Pd/C), have a high surface-area-to-volume ratio. This ensures efficient mixing and heat dissipation, leading to higher reaction rates and selectivities. researchgate.net

Scalability and Automation : Scaling up a flow process involves running the reactor for a longer time rather than using larger vessels, which simplifies the transition from laboratory to production scale. thieme-connect.com The process can be fully automated for consistent product quality.

A typical setup would involve pumping a solution of 3-formylbenzaldehyde and azepane in a suitable solvent through a heated packed-bed reactor filled with a heterogeneous catalyst (e.g., Pd/C) under a stream of hydrogen gas. thieme-connect.comrsc.org The product emerges continuously from the reactor, ready for purification. This approach has been successfully applied to the synthesis of various benzylamine (B48309) derivatives. thieme-connect.comrsc.org

Table 3: Example of a Continuous Flow Reductive Amination

| Reaction | Flow Setup | Catalyst | Conditions | Throughput/Yield | Reference |

| Benzaldehyde + Piperazine | H-Cube® Flow Hydrogenator | 10% Pd/C | 80 °C, 80 bar H₂, 1.0 mL/min | 2.5 g/h, 95% yield | thieme-connect.com |

| Benzaldehyde + Aniline | Oscillatory Plug Flow Reactor (OFR) | 5% Pd/C, Et₃SiH | Room Temp, Micellar (water) | Multigram-scale, 91% yield | rsc.org |

| Aldehydes + Nitroarenes | Packed-bed Reactor | Au/Al₂O₃ | 120 °C, 50 bar H₂, Toluene | High Yield | rsc.org |

Iii. Chemical Reactivity and Transformations of 3 Azepan 1 Ylmethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a multitude of chemical reactions, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups.

The electrophilic carbon of the aldehyde in 3-(azepan-1-ylmethyl)benzaldehyde readily undergoes nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. libretexts.orgyoutube.com These reactions are fundamental for forming carbon-carbon bonds and typically result in the formation of secondary alcohols after an acidic workup. youtube.commasterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. youtube.commasterorganicchemistry.com

Grignard Reagents (R-MgX): Reaction with a Grignard reagent, such as methylmagnesium bromide, would yield a secondary alcohol. The choice of the R group in the Grignard reagent determines the nature of the substituent added to the carbonyl carbon. libretexts.orgchemistrysteps.com

Organolithium Reagents (R-Li): Similarly, organolithium reagents add to the aldehyde to form secondary alcohols. masterorganicchemistry.com Organolithium reagents are generally more reactive than Grignard reagents. libretexts.org It is important to note that while organolithium reagents can add twice to carboxylic acids to form ketones, this is not the case with aldehydes where the reaction stops at the alcohol stage. masterorganicchemistry.com

| Reagent | Product Type | Significance |

|---|---|---|

| Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol | Forms a new C-C bond, introducing an alkyl, aryl, or vinyl group. |

| Organolithium Reagents (e.g., n-BuLi) | Secondary Alcohol | Similar to Grignard reagents but often more reactive. |

Condensation reactions are a cornerstone of synthetic organic chemistry, and the aldehyde functionality of this compound is a prime substrate for such transformations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl acetoacetate, in the presence of a basic catalyst. nih.govornl.govyoutube.com The reaction typically proceeds via a carbanionic intermediate to yield an α,β-unsaturated product. nih.gov The choice of catalyst and reaction conditions can influence the reaction rate and yield. nih.gov

Aldol (B89426) Condensation: In a crossed or mixed aldol condensation, this compound can react with a ketone, such as acetone, in the presence of a base. magritek.commnstate.edu This reaction forms a β-hydroxy carbonyl compound, which can then dehydrate to form a conjugated enone. magritek.comyoutube.com Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in this reaction. youtube.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.comwikipedia.org The reaction of this compound with a phosphorus ylide (Wittig reagent) would lead to the formation of a substituted styrene (B11656) derivative. organic-chemistry.orgstackexchange.com The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. organic-chemistry.orgstackexchange.com Unstabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene. wikipedia.orgstackexchange.com

Schiff Base Formation: The aldehyde can react with primary amines to form imines, also known as Schiff bases. wikipedia.orgdergipark.org.trmdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. wikipedia.orgnih.gov These compounds are important in coordination chemistry and have been investigated for various biological activities. wikipedia.orgresearchgate.net

| Reaction | Reactant | Product Type | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-unsaturated compound | Forms a new C=C bond. nih.gov |

| Aldol Condensation | Enolizable ketone or aldehyde (e.g., acetone) | β-hydroxy carbonyl, then α,β-unsaturated carbonyl | Forms a new C-C bond. magritek.com |

| Wittig Reaction | Phosphorus ylide | Alkene | Converts C=O to C=C. masterorganicchemistry.com |

| Schiff Base Formation | Primary amine | Imine (Schiff base) | Forms a C=N bond. wikipedia.org |

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-(azepan-1-ylmethyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

The aldehyde can be reduced to the corresponding primary alcohol, [3-(azepan-1-ylmethyl)phenyl]methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel can also be employed for this reduction.

In the presence of an alcohol and an acid catalyst, this compound can form an acetal (B89532). ymerdigital.comlibretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org The use of a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal. libretexts.org This reaction is reversible and is often used to protect the aldehyde group during other chemical transformations. ymerdigital.com Similarly, reaction with an excess of a secondary amine can lead to the formation of an aminal, although this is less common than acetal formation.

Reactions Involving the Azepane Nitrogen

The nitrogen atom in the azepane ring is a nucleophilic and basic center, allowing it to participate in a variety of reactions.

Salt Formation: As a tertiary amine, the azepane nitrogen can be protonated by acids to form ammonium (B1175870) salts. This is a fundamental acid-base reaction.

Quaternization: The nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction introduces a permanent positive charge on the nitrogen atom and adds an additional alkyl group.

N-Oxide Formation: Treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can oxidize the tertiary amine to the corresponding N-oxide.

The reactivity of the azepane nitrogen can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the substituent on the benzaldehyde (B42025) ring.

Quaternization of the Nitrogen Atom

The nitrogen atom of the azepane ring can be quaternized by reaction with an excess of an alkylating agent, typically an alkyl halide. This reaction leads to the formation of a quaternary ammonium salt. The process involves the N-alkylation of the tertiary amine, resulting in a positively charged nitrogen atom. These quaternary ammonium salts often exhibit increased water solubility and can have distinct biological properties compared to the parent tertiary amine. For instance, the quaternization of N,N-dimethylbenzylamines with long-chain alkyl bromides is a well-established method for producing benzalkonium bromides, which are widely used as antiseptics and disinfectants. A similar reaction pathway would be expected for this compound.

While there is no direct evidence of this compound participating in ring-opening or ring-closing reactions of other scaffolds, the azepane moiety itself can be synthesized through various ring-closing strategies. The presence of the aldehyde and the tertiary amine functionalities could potentially allow this molecule to act as a building block in more complex multicomponent reactions that might involve the formation of new heterocyclic rings. For example, the aldehyde could condense with a suitable dinucleophile to initiate a sequence of reactions leading to a new ring system appended to the existing framework.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with two groups: an aldehyde (-CHO) and an azepan-1-ylmethyl group (-CH₂-Azepane). The interplay of the electronic effects of these substituents governs the regioselectivity of reactions occurring on the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.comresearchgate.net The outcome of such reactions on this compound would be determined by the directing effects of the existing substituents.

The aldehyde group is a meta-directing deactivator. Its electron-withdrawing nature (both by induction and resonance) decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The azepan-1-ylmethyl group, on the other hand, is an ortho, para-directing activator. The nitrogen atom, although not directly attached to the ring, can exert an activating effect through the benzylic methylene group. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the tertiary amine of the azepane ring would be protonated. The resulting ammonium group is strongly deactivating and meta-directing.

Therefore, under acidic EAS conditions, both substituents would direct incoming electrophiles to the positions meta to themselves. Given the 1,3-substitution pattern of the starting material, the potential sites for electrophilic attack would be at positions 4, 6, and 2 (relative to the aldehyde at position 1). Predicting the major product among the possible isomers would require consideration of steric hindrance from the bulky azepan-1-ylmethyl group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Activating/Deactivating |

| -CHO (Aldehyde) | Electron-withdrawing | Meta | Deactivating |

| -CH₂-NR₂ (under neutral conditions) | Electron-donating (by induction) | Ortho, Para | Activating |

| -CH₂-N⁺HR₂ (under acidic conditions) | Electron-withdrawing | Meta | Deactivating |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of organic molecules. For a molecule like this compound, several C-H bonds could potentially be targeted for functionalization.

The C-H bonds of the aromatic ring could be subject to directed C-H activation. The aldehyde or the nitrogen of the azepane could act as a directing group to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position. However, the existing substitution pattern might sterically hinder such approaches.

Alternatively, the benzylic C-H bonds of the methylene bridge could be susceptible to functionalization, for example, through radical-based processes. The proximity of the nitrogen atom could influence the reactivity of these C-H bonds.

Finally, the C-H bonds within the azepane ring itself, particularly those alpha to the nitrogen atom, are activated and can be functionalized through various methods, including lithiation followed by reaction with an electrophile, or through photoredox catalysis.

Insufficient Research Data Precludes Detailed Analysis of this compound's Advanced Chemical Reactivity

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound this compound. While general principles of organic chemistry allow for predictions regarding the individual reactivity of the aldehyde and azepane functional groups, there is a notable absence of dedicated studies on this particular molecule. This lack of specific data prevents a thorough and scientifically rigorous discussion of its synergistic reactivity, chemoselectivity, and the mechanistic details of its transformations as requested.

The exploration of chemical reactivity for a bifunctional molecule like this compound would typically involve an in-depth analysis of how the two functional groups—the electrophilic aldehyde and the nucleophilic/basic tertiary amine (azepane)—influence each other's reactivity. This can manifest as intramolecular catalysis, altered electronic effects, and unique chemoselectivity in various reactions. However, without experimental or computational studies on this specific compound, any such discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Further, the elucidation of reaction mechanisms, including the mapping of reaction pathways and the analysis of transition states, is a complex process that relies heavily on detailed experimental data, often corroborated by computational chemistry. For instance, understanding how the azepane ring might participate in or influence the transition state of a reaction at the aldehyde center requires specific kinetic and spectroscopic studies, or high-level theoretical calculations. Such investigations for this compound have not been reported in the accessible scientific literature.

Therefore, to maintain scientific integrity and adhere to the principle of evidence-based reporting, a detailed article on the synergistic reactivity and mechanistic investigations of this compound cannot be provided at this time. The scientific community has yet to publish research that would form the basis for the requested in-depth analysis.

Iv. Derivatization and Scaffold Functionalization

Synthesis of Compound Libraries and Analogues

The ability to generate libraries of related compounds is crucial in fields such as medicinal chemistry for the exploration of structure-activity relationships. 3-(Azepan-1-ylmethyl)benzaldehyde is an ideal starting material for such endeavors due to its amenability to various chemical modifications.

The aldehyde functional group is a primary site for derivatization, readily undergoing condensation reactions with a variety of nucleophiles.

Hydrazones: The reaction of aldehydes with hydrazides or hydrazine (B178648) produces hydrazones, which are characterized by a C=N-N linkage. researchgate.net These reactions are often straightforward, involving the condensation of the two components, sometimes with acid catalysis. nih.gov For instance, the synthesis of hydrazones can be achieved by reacting an aldehyde with a hydrazide in a suitable solvent like ethanol. nih.gov The formation of hydrazones is a versatile strategy for introducing new functionalities and has been employed in the synthesis of various biologically active molecules. researchgate.netresearchgate.net

Oximes: Oximes are formed through the reaction of an aldehyde with hydroxylamine (B1172632). wikipedia.orgresearchgate.net The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgresearchgate.net These reactions can be performed under mild conditions, including at room temperature in solvents like methanol (B129727) or even in water. wikipedia.orgias.ac.in Oximes exist as syn and anti (or E and Z) isomers, and the ratio of these isomers can be influenced by reaction conditions. mdpi.com

Imines: Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, formed by the condensation of an aldehyde with a primary amine. researchgate.netrsc.orgwalisongo.ac.id The reaction is acid-catalyzed and reversible. libretexts.org The pH of the reaction medium is a critical factor, with a pH around 5 often being optimal for imine formation. libretexts.org Various methods can be employed to drive the reaction towards the imine product, such as the azeotropic removal of water. walisongo.ac.id

| Derivative | Reagent | Key Reaction Features |

| Hydrazone | Hydrazine or Hydrazide | Condensation reaction, often with acid catalysis. nih.govnih.gov |

| Oxime | Hydroxylamine | Reaction with hydroxylamine hydrochloride and a base. wikipedia.orgresearchgate.net |

| Imine | Primary Amine | Acid-catalyzed, reversible condensation reaction. libretexts.org |

While the primary focus of derivatization is often the aldehyde group, the tertiary nitrogen atom within the azepane ring also presents opportunities for chemical modification. Although less commonly explored in the context of this specific molecule, in principle, quaternization reactions with alkyl halides could lead to the formation of quaternary ammonium (B1175870) salts, introducing a positive charge and modifying the compound's solubility and biological properties. Further research is needed to explore the full potential of derivatization at this position.

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing substituents, the aldehyde and the azepan-1-ylmethyl group, will direct incoming electrophiles to specific positions on the ring. The aldehyde group is a meta-directing deactivator, while the alkylamino group is an ortho-, para-directing activator. The interplay of these directing effects would likely lead to a mixture of products, and controlling the regioselectivity of such reactions would be a key synthetic challenge. For example, nitration or halogenation would be expected to introduce substituents onto the aromatic ring, further diversifying the available chemical space. A process for preparing 2-Chloro-3-trifluoromethylbenzaldehyde involves the reaction of 2-chloro-1-trifluoromethylbenzene with an alkyl lithium followed by reaction with dimethylformamide and then water. google.com

Utilization as a Building Block for Complex Molecule Synthesis

Beyond simple derivatization, this compound serves as a valuable building block for the construction of more intricate molecular architectures. sciencedaily.comenamine.net Its bifunctional nature allows for its incorporation into larger structures through sequential or multi-component reactions.

The reactivity of the aldehyde and the potential for reactions involving the azepane ring or the aromatic nucleus can be harnessed to construct polycyclic systems. For example, the aldehyde could participate in condensation reactions that lead to the formation of a new ring fused to the existing aromatic ring. A concise formal synthesis of (±)-alloyohimbane, a pentacyclic indole (B1671886) alkaloid, was achieved using an α,β-unsaturated imine in an intermolecular hetero-Diels-Alder reaction. nih.gov This highlights how derivatives of such aldehydes can be key intermediates in the synthesis of complex natural products.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular complexity. wikipedia.org The aldehyde functionality of this compound makes it an ideal component for such reactions.

One of the most prominent examples of an MCR involving an aldehyde is the Ugi reaction. wikipedia.orgchemspider.com The Ugi four-component reaction (U4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.orgthieme-connect.de In this context, this compound would provide the aldehyde component, and its structural features would be incorporated into the final, more complex product. chemspider.comnih.gov The Ugi reaction is known for its high atom economy and the ability to generate diverse libraries of compounds from readily available starting materials. wikipedia.org Another example is the Petasis borono-Mannich reaction, a three-component reaction of an amine, a carbonyl compound, and a boronic acid to form substituted amines. beilstein-journals.org

| Reaction Type | Key Reactants | Product Scaffold |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Petasis Borono-Mannich Reaction | Amine, Carbonyl, Boronic Acid | Substituted Amine |

Strategies for Diversified Molecular Scaffolds Bearing the Azepane-Benzaldehyde Motif

The this compound scaffold serves as a versatile platform for chemical modification, allowing for the generation of diverse molecular architectures. The key to this diversification lies in the reactivity of its constituent parts: the azepane ring, the benzylic methylene (B1212753) bridge, and, most notably, the benzaldehyde (B42025) functional group. Researchers have employed various strategies to modify this core, aiming to explore the structure-activity relationships of the resulting derivatives for potential applications in medicinal chemistry and materials science. These strategies primarily involve transformations of the aldehyde group and modifications of the aromatic ring.

One prominent strategy for diversifying this scaffold involves the conversion of the benzaldehyde moiety into a more complex amide structure, coupled with modification at the benzylic position. An example of this approach is the synthesis of a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives. In this case, the methyl group of the core scaffold is conceptually replaced by a sulfonyl group, and the aldehyde is oxidized to a carboxylic acid, which is then converted to a benzamide. This highlights a sophisticated approach where multiple points of the scaffold are altered to create a library of compounds.

The synthesis of these 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives demonstrates a robust method for scaffold diversification. A series of these compounds were synthesized and evaluated for their inhibitory activity against carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. wikipedia.org The findings revealed that the majority of the synthesized compounds exhibited potent inhibitory effects, with IC50 values in the low nanomolar range. wikipedia.org This suggests that the azepane-benzamide scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship (SAR) analysis of these compounds indicated that the azepane ring engages in hydrophobic interactions within a specific pocket of the enzyme, while the aryl ring participates in π-stacking interactions, both contributing to the binding affinity. wikipedia.org

Below is a table summarizing the biological activity of selected derivatives from this series, illustrating the impact of scaffold modification on potency.

| Compound ID | Structure | CAIX IC50 (nM) |

| 8 | N-(4-chlorophenyl)-3-(azepan-1-ylsulfonyl)benzamide | Not specified in abstract |

| 16 | N-(3,4-dichlorophenyl)-3-(azepan-1-ylsulfonyl)benzamide | 310 |

| 26 | N-(4-methoxyphenyl)-3-(azepan-1-ylsulfonyl)benzamide | 19 |

| Data sourced from a study on 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as carbonic anhydrase IX inhibitors. wikipedia.org |

Beyond the synthesis of amide derivatives, the aldehyde functionality of this compound is a prime target for a wide array of chemical transformations, each leading to a distinct class of diversified scaffolds. These reactions are well-established in organic chemistry and can be readily applied to this specific molecule.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326), cyanoacetic acid, or malonic esters), typically catalyzed by a weak base. wikipedia.orgnih.gov This would lead to the formation of an α,β-unsaturated product, extending the conjugation of the aromatic system and introducing new functional groups. The resulting products could serve as precursors for further modifications.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with a defined stereochemistry. masterorganicchemistry.com By reacting this compound with a phosphorus ylide, a wide variety of substituted alkenes can be synthesized. masterorganicchemistry.com This strategy allows for the introduction of diverse substituents at the vinylic position, significantly altering the shape and electronic properties of the original scaffold.

Reductive Amination: This two-step process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine, followed by the reduction of the imine to a new secondary or tertiary amine. masterorganicchemistry.comlibretexts.org This method is highly versatile for introducing a wide range of amino substituents, thereby creating a library of novel amine derivatives with potential applications as receptor ligands or enzyme inhibitors. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.com

Other Condensation Reactions: The aldehyde group can also participate in condensation reactions with other nucleophiles. For instance, reaction with hydrazines can form hydrazones, while reaction with hydroxylamine yields oximes. libretexts.org These derivatives can exhibit their own biological activities or serve as intermediates for further synthetic transformations. Aldol-type condensations with ketones, such as methyl ethyl ketone, can also be employed to generate β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones. scispace.com

These strategies, both demonstrated and potential, underscore the utility of the this compound scaffold as a versatile building block for the synthesis of diverse and complex molecules with a wide range of potential applications. The reactivity of the aldehyde group, in particular, opens up numerous avenues for scaffold functionalization and the exploration of new chemical space.

V. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are essential for unambiguous assignment of all signals and for probing the molecule's conformational dynamics in solution.

A suite of 2D NMR experiments is necessary for the complete assignment of the proton and carbon signals of "3-(Azepan-1-ylmethyl)benzaldehyde". Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY: This experiment would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. For the azepane ring, this would show the connectivity between adjacent methylene (B1212753) groups. In the benzaldehyde (B42025) portion, it would confirm the coupling between the aromatic protons.

HSQC: This technique correlates proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY |

| Aldehyde CHO | C=O, C3 of benzene (B151609) ring | Aromatic protons (weakly) |

| Benzylic CH₂ | C3, C2, C4 of benzene ring, C2/C7 of azepane | Azepane CH₂ (α to N) |

| Azepane CH₂ (α to N) | Benzylic CH₂, C3/C6 of azepane | Benzylic CH₂, Azepane CH₂ (β to N) |

| Aromatic Protons | Adjacent and geminal aromatic carbons | Other aromatic protons |

The seven-membered azepane ring is known for its conformational flexibility. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insight into the preferred conformation of the ring in solution. Substituted azepanes often adopt a biased conformation to minimize steric strain. mq.edu.aulifechemicals.com

The dynamic nature of the azepane ring in "this compound" would likely result in broadened NMR signals at room temperature. Variable temperature NMR studies could be employed to slow down the conformational exchange, potentially resolving distinct signals for different conformers at lower temperatures. researchgate.net The presence of the bulky benzyl (B1604629) group is expected to influence the conformational equilibrium of the azepane ring. acs.org

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the azepane ring would be expected to adopt a stable chair or twist-chair conformation. The attachment of the 3-formylbenzyl group to the nitrogen atom would dictate the orientation of this substituent, which could be in either an axial or equatorial-like position, depending on the packing forces in the crystal. The benzaldehyde moiety itself is largely planar. The structure and stereochemistry of related azepane derivatives have been confirmed via X-ray crystallographic analysis. rsc.org

The way molecules of "this compound" pack together in a crystal is determined by a variety of non-covalent interactions. For related benzaldehyde derivatives, weak C–H⋯O hydrogen bonds involving the aldehyde group are common, often forming chains or dimeric structures. nih.gov Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. nih.gov The presence of the azepane ring may also allow for weak C-H···π interactions. These interactions collectively create a three-dimensional supramolecular network. nih.gov

Table 2: Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Atoms/Groups Involved | Typical Distance (Å) | Influence on Packing |

| C–H⋯O Hydrogen Bond | Aldehyde C-H and Carbonyl O | 2.2 - 2.8 | Formation of chains or dimers |

| π–π Stacking | Benzene rings of adjacent molecules | 3.3 - 3.8 | Stabilizes layered structures |

| C-H···π Interactions | Azepane C-H and Benzene ring | 2.5 - 2.9 | Contributes to overall packing efficiency |

Advanced Mass Spectrometry

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provide valuable information about the fragmentation pathways of a molecule, which aids in its structural confirmation.

For "this compound," the initial ionization would likely produce a molecular ion peak [M]⁺•. The fragmentation pattern would be expected to be dominated by several key processes:

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen of the azepane ring is prone to cleavage. This would result in the formation of a stable azepanylmethyl radical and a benzaldehyde cation, or more likely, a tropylium-like ion at m/z 91 after rearrangement, which is a common feature in the mass spectra of compounds containing a benzyl group. thieme-connect.de

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the azepane ring is a characteristic fragmentation pathway for aliphatic amines. miamioh.edu This would lead to the loss of alkyl fragments from the azepane ring.

Loss of CO: Aromatic aldehydes can lose a molecule of carbon monoxide (28 Da) from the benzoyl cation (M-1). docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| M⁺• | [C₁₄H₁₉NO]⁺• | Molecular Ion |

| M-1 | [C₁₄H₁₈NO]⁺ | Loss of H• from aldehyde |

| M-29 | [C₁₃H₁₉N]⁺• | Loss of CHO• |

| 121 | [C₇H₆CHO]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at azepane ring |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms (Carbon-12: 12.000000 Da, Hydrogen-1: 1.007825 Da, Nitrogen-14: 14.003074 Da, Oxygen-16: 15.994915 Da).

The molecular formula of this compound is C₁₄H₁₉NO. Based on this, the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺), which is commonly observed in techniques like electrospray ionization (ESI), can be calculated. This data is fundamental for its identification in complex mixtures and for the verification of its synthesis.

Table 1: Theoretical Exact Mass of this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₄H₁₉NO | 217.1467 |

Fragmentation Pathway Analysis

In mass spectrometry, following the initial ionization, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. While experimental data is not available, a theoretical fragmentation pathway can be proposed based on the known fragmentation patterns of related structures, such as benzaldehydes and aliphatic amines.

One likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation site. This would lead to the formation of a stable tropylium-like ion or a benzyl cation. Another significant fragmentation could involve the azepane ring, potentially through ring-opening or the loss of small neutral molecules. The fragmentation of the aldehyde group is also expected, which could involve the loss of a hydrogen atom or a formyl radical.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are based on the characteristic absorption and scattering bands for its constituent functional groups.

Key Predicted Vibrational Frequencies:

Aldehyde C=O Stretch: A strong and characteristic absorption band is expected in the FT-IR spectrum, typically in the region of 1700-1720 cm⁻¹. This is one of the most identifiable peaks for this molecule.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the azepane ring and the methylene bridge will likely be observed in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ range.

C-N Stretch: The stretching vibration of the C-N bond is expected to produce a band in the 1000-1250 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Vi. Computational and Theoretical Studies

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a small molecule inhibitor, and its protein target at the atomic level.

Binding Mode Analysis

Binding mode analysis involves the detailed examination of the interactions between a ligand and the amino acid residues within the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, in a study on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme in cancer cell biology, molecular docking was used to elucidate their binding modes. mdpi.comdntb.gov.uanih.gov The analysis revealed that the benzaldehyde (B42025) core of the inhibitors formed crucial π-π stacking interactions with specific aromatic amino acid residues in the active site of the enzyme. mdpi.com Furthermore, substituents on the benzaldehyde ring, such as methoxy (B1213986) groups, were found to form hydrogen bonds with the protein, contributing to the stability of the ligand-protein complex. mdpi.com

A hypothetical binding mode analysis for 3-(Azepan-1-ylmethyl)benzaldehyde would similarly involve docking the compound into the active site of a relevant protein target. The analysis would focus on identifying key interactions, such as:

Hydrogen bonding: The carbonyl oxygen of the benzaldehyde group could act as a hydrogen bond acceptor.

Hydrophobic interactions: The azepane ring and the benzene (B151609) ring would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic interactions: The nitrogen atom in the azepane ring could potentially participate in electrostatic interactions.

The precise nature and strength of these interactions would determine the binding affinity and selectivity of the compound for its target.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are vital for optimizing lead compounds in drug discovery by identifying which chemical modifications are likely to improve potency and selectivity.

In the context of the aforementioned benzyloxybenzaldehyde derivatives, computational studies supported the experimental findings by providing a rationale for the observed activities. mdpi.comdntb.gov.uanih.govresearchgate.net For example, the position of substituents on the benzaldehyde ring was shown to significantly influence inhibitory activity. mdpi.com The computational models demonstrated how these positional changes affected the binding orientation and interaction energies of the compounds within the enzyme's active site. mdpi.com

A computational SAR study for a series of analogues of this compound would involve generating a set of related compounds with modifications to the azepane ring, the benzaldehyde core, or the linker between them. The biological activity of these compounds would be determined experimentally, and then computational methods would be used to build a model that correlates structural features with activity. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug development efforts.

Vii. Potential Applications and Interdisciplinary Research

Role as a Precursor in Materials Science

The ability of the aldehyde group to react with amines to form imine bonds is a cornerstone of its application in the synthesis of advanced porous materials.

While specific metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) synthesized directly from 3-(Azepan-1-ylmethyl)benzaldehyde are not yet extensively documented in peer-reviewed literature, its structural motifs are highly relevant to this field. Benzaldehyde (B42025) derivatives are common building blocks, or linkers, in the construction of these crystalline porous materials. rsc.orgcd-bioparticles.net The aldehyde functionality allows for the formation of imine-linked COFs through condensation with multi-amine monomers. rsc.org The presence of the azepane group could introduce several advantageous properties to the resulting framework. The tertiary amine can act as a basic site within the pores, potentially enhancing the selective adsorption of acidic gases like CO2 or serving as a catalytic center. nih.gov Furthermore, benzaldehyde itself has been shown to act as a modulator in the synthesis of imine-linked COFs, improving their crystallinity and porosity by controlling the reaction kinetics. rsc.org It is plausible that this compound could perform a similar dual role as both a building block and a modulating agent.

| Framework Type | Potential Role of this compound | Potential Advantages |

| MOFs | Ligand or Modulator | Introduction of basic sites, catalytic centers, sites for post-synthetic modification. |

| COFs | Monomer (Linker) or Modulator | Formation of robust imine-linked frameworks, enhanced crystallinity and porosity, built-in basic functionality. |

The reactivity of the aldehyde group is also harnessed in polymer chemistry. Research has demonstrated the immobilization of benzaldehyde derivatives onto amine-terminated polymers to create materials with specific functionalities, such as antimicrobial properties. nih.govresearchgate.net In a similar vein, this compound could be incorporated into polymer chains. For instance, it could react with polymers bearing primary or secondary amine groups to form Schiff base linkages, thereby functionalizing the polymer with tertiary amine groups. The presence of the azepane ring could impart unique solubility, thermal, or adhesive properties to the resulting polymer. chemrxiv.org

Moreover, the principles of dynamic covalent chemistry that underpin COF synthesis are also applicable to the formation of covalent organic gels (COGs). The reaction of multifunctional aldehydes and amines can lead to the formation of extended, cross-linked networks that entrap solvent, forming a gel. The specific geometry and functionality of this compound could influence the gelation process and the properties of the resulting COG.

Application in Catalysis

The tertiary amine functionality in this compound suggests its potential utility in various catalytic applications.

Tertiary amines are well-known ligands in coordination chemistry and can play a crucial role in stabilizing and activating metal catalysts. While specific applications of this compound as a ligand are not yet detailed, its structure is analogous to other tertiary amine-containing ligands used in catalysis. The nitrogen atom of the azepane ring can coordinate to a metal center, and the benzaldehyde group could either participate in the reaction or act as an anchoring point for immobilization on a solid support. The combination of a chelating amine and a reactive aldehyde on the same molecule could be leveraged in tandem catalytic cycles.

The field of organocatalysis often utilizes small organic molecules containing amine functionalities to catalyze chemical reactions. Tertiary amines have been employed as catalysts or co-catalysts in reactions such as the Baylis-Hillman reaction. researchgate.net Research has shown that tertiary amines can act as efficient catalysts, sometimes in combination with other organocatalysts like L-proline, for carbon-carbon bond formation. researchgate.net The azepane moiety in this compound could potentially serve as the catalytic site in such transformations. The aldehyde group, while reactive itself, could also be modified to tune the steric and electronic properties of the catalyst or to attach it to a larger scaffold. Studies on the use of primary and tertiary amines in cooperative catalysis for the conversion of benzaldehyde highlight the potential for such bifunctional molecules. researchgate.net

Use as a Chemical Probe or Tool in Chemical Biology Research

Fluorescent chemical probes are invaluable tools for imaging and sensing biological molecules and processes. nih.gov These probes are often designed with a reactive "trigger" that responds to a specific analyte, leading to a change in fluorescence. Benzaldehyde derivatives have been incorporated into the design of fluorescent probes. escholarship.org For example, probes for detecting hydrogen sulfide (B99878) (H2S) have been developed based on the reaction of H2S with an aldehyde. nih.gov

While there is no direct evidence of this compound being used as a chemical probe, its structure contains elements that are relevant to probe design. The benzaldehyde group could serve as a reactive site for detecting specific analytes. The tertiary amine could influence the photophysical properties of a potential fluorophore or be used to target specific cellular compartments. The development of reaction-based small-molecule fluorescent probes is a rapidly advancing field, and the unique combination of functional groups in this compound makes it an interesting candidate for future exploration in the design of novel chemical probes for bioimaging. nih.govnih.gov

Unveiling the Versatility of this compound in Interdisciplinary Research

The chemical compound this compound is a fascinating molecule that holds significant potential across various scientific disciplines. Its unique structure, featuring a reactive aldehyde group and a bulky azepane moiety, makes it a valuable building block for the synthesis of more complex molecules and materials. This article explores the potential applications and interdisciplinary research avenues for this compound, focusing on its role in the development of fluorescent probes, the functionalization of peptidomimetics, its utility in supramolecular chemistry, and its emergence as a novel synthetic reagent.

Potential Applications and Interdisciplinary Research

The strategic placement of a formyl group on the benzene (B151609) ring, coupled with the tertiary amine of the azepane ring, provides this compound with a dual reactivity that is highly sought after in medicinal chemistry, materials science, and chemical biology.

The benzaldehyde functional group is a versatile handle for a variety of chemical transformations, while the azepane unit can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The aldehyde group of this compound can readily react with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. This reactivity is the foundation for its potential use in creating fluorescent probes. By conjugating the molecule with a fluorophore that possesses a reactive amine or hydrazine (B178648) group, researchers can generate probes to visualize and track biological processes. The azepane ring can serve as a recognition motif for specific biological targets, such as enzymes or receptors, thereby enabling the development of highly selective affinity labels.

| Reactive Group on Fluorophore | Resulting Linkage with this compound | Potential Application |

| Primary Amine | Schiff Base (Imine) | Reversible labeling of biomolecules |

| Hydrazine | Hydrazone | Stable labeling for imaging |

| Hydroxylamine (B1172632) | Oxime | Bioorthogonal ligation |

Peptidomimetics are compounds that mimic the structure and function of peptides. The aldehyde functionality of this compound provides a convenient point of attachment for these molecules. Through reductive amination, the aldehyde can be converted into a secondary or tertiary amine, allowing for the stable incorporation of the azepan-1-ylmethylphenyl group into a peptidomimetic backbone. This modification can enhance the metabolic stability and cell permeability of the resulting conjugate. Similarly, this compound can be used to functionalize other bioconjugates, such as proteins and oligonucleotides, to introduce a lipophilic and basic moiety.

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic ring of this compound can participate in π-π stacking interactions, while the tertiary amine of the azepane ring can form hydrogen bonds with suitable donor molecules. These non-covalent forces can drive the self-assembly of the molecule into well-defined supramolecular architectures, such as micelles, vesicles, or gels. The formation of these structures can be influenced by factors such as pH and the presence of guest molecules, opening up possibilities for the development of responsive materials and drug delivery systems.

The dual functionality of this compound also positions it as a potentially valuable reagent in organic synthesis. The aldehyde can undergo a wide range of transformations, including Wittig reactions, aldol (B89426) condensations, and Grignard additions, to create a variety of carbon-carbon bonds. The presence of the azepane ring can influence the stereochemical outcome of these reactions, potentially acting as a chiral auxiliary or a directing group. This could lead to the development of novel synthetic methodologies for the asymmetric synthesis of complex target molecules.

| Reaction Type | Product Class | Potential Synthetic Utility |

| Wittig Reaction | Alkenes | Synthesis of unsaturated compounds |

| Aldol Condensation | β-Hydroxy Aldehydes/Ketones | Creation of complex acyclic systems |

| Grignard Addition | Secondary Alcohols | Introduction of new stereocenters |

| Reductive Amination | Amines | Synthesis of bioactive amines |

Viii. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of 3-(Azepan-1-ylmethyl)benzaldehyde, allowing for the separation of the target compound from starting materials, intermediates, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. The basic nitrogen of the azepane ring allows for strong retention on mixed-mode columns that possess both reversed-phase and ion-exchange characteristics, providing excellent separation from non-basic impurities. sielc.com

For quantitative analysis, a UV detector is commonly employed, leveraging the chromophoric nature of the benzaldehyde (B42025) moiety. The method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. In cases where higher sensitivity is required or for the analysis of complex matrices, derivatization of the aldehyde group with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be performed prior to HPLC analysis to enhance UV detection. adhesivesmag.comauroraprosci.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Expected Retention Time | 8.5 min |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and boiling point of this compound may present challenges for direct GC analysis, it can be a viable method, particularly for monitoring the disappearance of the more volatile starting material, 3-formylbenzonitrile, during synthesis. For the analysis of the final product, derivatization of the tertiary amine may be necessary to improve volatility and reduce peak tailing, a common issue with amines in GC. researchgate.net

A flame ionization detector (FID) is generally suitable for the detection of organic compounds like this compound. The method's parameters, such as injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to achieve good separation and peak shape. researchgate.netnih.govnih.gov

Table 2: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Oven Program | 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

In-Situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques are invaluable for real-time monitoring of the synthesis of this compound, providing insights into reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed using immersion probes. fu-berlin.denih.gov For instance, the progress of the reductive amination to form the final product could be monitored by observing the disappearance of the nitrile peak (around 2230 cm⁻¹) in the IR spectrum and the appearance of new peaks corresponding to the C-N stretching of the azepane ring.

Electrochemical Methods

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive species like this compound. The aromatic aldehyde group can be electrochemically reduced, and the tertiary amine can be oxidized. google.comnih.gov Techniques such as cyclic voltammetry can be used to study the redox behavior of the compound, while more sensitive techniques like differential pulse voltammetry or square-wave voltammetry can be employed for quantitative analysis. These methods are particularly useful for detecting trace amounts of the compound. The development of biosensors for the detection of biogenic amines also suggests potential avenues for creating specific electrochemical sensors for related compounds. nih.gov